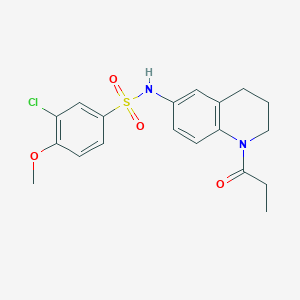

3-chloro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

BenchChem offers high-quality 3-chloro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-3-19(23)22-10-4-5-13-11-14(6-8-17(13)22)21-27(24,25)15-7-9-18(26-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVUEEYHKIKNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can intermediates be stabilized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Sulfonamide coupling : Reacting a tetrahydroquinoline derivative (e.g., 1-propionyl-1,2,3,4-tetrahydroquinolin-6-amine) with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Intermediate stabilization : Use silanized glassware (5% dimethyldichlorosilane in toluene) to prevent adsorption losses of reactive intermediates .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Q. How can researchers validate the structural identity of this compound and its intermediates?

Methodological Answer: Combine orthogonal analytical techniques:

- NMR : Assign peaks for the sulfonamide (-SO2NH-), methoxy (-OCH3), and tetrahydroquinoline protons. Compare δ values to analogous compounds (e.g., 4-chloro-N-(1-(phenylsulfonyl)tetrahydroquinolin-7-yl)benzenesulfonamide) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy .

- X-ray crystallography : Resolve stereochemistry of the tetrahydroquinoline ring if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological activity?

Methodological Answer:

- Core modifications : Systematically vary substituents (e.g., replace methoxy with ethoxy, alter propionyl chain length) and test against biological targets (e.g., enzyme inhibition assays). Use a randomized block design to minimize batch effects .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., carbonic anhydrase isoforms) and validate with in vitro assays .

- Data integration : Corrogate SAR results with physicochemical properties (LogP, pKa) using partial least squares regression to identify key drivers of activity .

Q. What experimental strategies address contradictions in spectral data or bioassay results?

Methodological Answer:

- Orthogonal validation : If NMR signals conflict with expected structure, repeat synthesis under inert atmosphere to rule out oxidation artifacts .

- Bioassay replication : For inconsistent IC50 values, use independent cell lines (e.g., HEK293 vs. HeLa) and standardize assay conditions (e.g., ATP levels, incubation time) .

- Meta-analysis : Compare findings with structurally similar compounds (e.g., 3-chloro-4-fluoro-N-(1-propylsulfonyltetrahydroquinolin-6-yl)benzenesulfonamide) to identify trends in data variability .

Q. How can environmental fate studies be designed to assess this compound’s persistence in wastewater systems?

Methodological Answer:

- Sample preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for wastewater matrix cleanup. Condition with methanol and elute with 2-propanol .

- Quantitative analysis : Deploy LC-MS/MS (MRM mode) with isotopically labeled internal standards (e.g., triclosan-d3) to correct for matrix effects .

- Degradation studies : Simulate aerobic/anaerobic conditions in bioreactors and monitor degradation products via untargeted metabolomics (Q-TOF MS) .

Q. What strategies resolve low yields in the final sulfonamide coupling step?

Methodological Answer:

- Reaction optimization : Screen bases (e.g., DMAP vs. triethylamine) and solvents (THF vs. DMF) using a factorial design (e.g., 2^3 design) to maximize yield .

- Byproduct analysis : Characterize side products (e.g., N-alkylated derivatives) via LC-MS and adjust stoichiometry (e.g., reduce sulfonyl chloride excess from 1.5 to 1.2 equiv) .

- Microwave-assisted synthesis : Test shorter reaction times (30 min at 100°C) to suppress decomposition pathways .

Key Methodological Considerations

- Theoretical frameworks : Link biological activity to hypotheses about sulfonamide-target interactions (e.g., hydrogen bonding with catalytic zinc in enzymes) .

- Data reporting : Include detailed spectral datasets (e.g., NMR coupling constants, HRMS fragmentation patterns) in supplementary materials for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.